Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include the use of a solvent such as ethanol and a base like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to scale up the synthesis of similar compounds. Techniques like microwave-assisted synthesis and flow chemistry may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds are also pyrimidine-based and have been studied for their anti-fibrotic and anti-inflammatory properties.
Uniqueness
Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioacetate group allows for unique substitution reactions, and the hydroxyl group provides additional sites for chemical modification.
Properties
Molecular Formula |
C8H10N2O3S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-5-3-6(11)10-8(9-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H,9,10,11) |
InChI Key |
NDOORHZZKWHUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)OC |
Origin of Product |
United States |
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